![molecular formula C84H138N6O62 B235070 Clinoposaponin XI CAS No. 159122-01-7](/img/structure/B235070.png)
Clinoposaponin XI
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Overview
Description
Clinoposaponin XI is a type of triterpenoid saponin . Triterpenoid saponins are crucial bioactive compounds in many plants, including the Clinopodium genus . They are known for their diverse biological activities, including anti-inflammatory, immunosuppressive, anti-hyperglycemic, anti-tumor, cardioprotective, and anti-radiation .
Synthesis Analysis
Triterpenoid saponins like Clinoposaponin XI are synthesized from two C5 isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP). These components are condensed in a sequential manner by prenyltransferases, resulting in the formation of prenyl diphosphates, such as geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP), which are further transformed into the carbocyclic skeleton of triterpenoid saponins by the action of squalene synthase (SS) and squalene epoxidase (SE) .
Molecular Structure Analysis
The molecular structure of Clinoposaponin XI is determined based on extensive spectral analyses, including 1D (1H and 13C) and 2D NMR experiments (COSY, NOESY, HSQC, 2D TOCSY, HSQC-TOCSY and HMBC), HR-ESI-MS and chemical methods .
Physical And Chemical Properties Analysis
Clinoposaponin XI has a molecular formula of C48H78O17 and a molecular weight of 927.14 .
Scientific Research Applications
Cytotoxic Activities Against Human Cancer Cell Lines Research on triterpene saponins, including Clinoposaponin A, B, and C, isolated from Tabellae Clinopodii, revealed their cytotoxic activities against various human cancer cell lines such as Hela, HCT-8, AGS, and MCF-7. These compounds demonstrated moderate cytotoxic activities with IC₅₀ values ranging from 4.1 to 19.7 μM, indicating their potential as therapeutic agents against cancer (Wang et al., 2013).
Chemical Constituents from Clinopodium Species A study on Clinopodium urticifolium unveiled six new triterpene saponins along with a new lignan. The structures of these new compounds, including clinopodiside I-V and clinoposaponin Ga, were established through various spectroscopic methods and chemical transformation studies. This research provides a foundational understanding of the chemical constituents of Clinopodium species, potentially contributing to further pharmacological investigations (Wei et al., 2004).
A New Triterpenoid Saponin and Its Biological Activities In another study, a new triterpenoid saponin named Clinoposaponin D, along with other known triterpene saponins, was isolated from Clinopodium chinense. This research also examined the effects of these compounds on rabbit platelet aggregation and thrombin time, unveiling the potential therapeutic properties of these saponins. Compounds from this study exhibited significant effects on platelet aggregation and coagulation time, suggesting their role in cardiovascular health (Zeng et al., 2016).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(2S,4S,5R,8R,10S,13S,14R,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O17/c1-22-30(52)37(64-39-35(57)33(55)31(53)23(19-49)61-39)38(65-40-36(58)34(56)32(54)24(20-50)62-40)41(60-22)63-29-11-12-44(6)25(43(29,4)5)9-13-45(7)26(44)10-14-48-27-17-42(2,3)15-16-47(27,21-59-48)28(51)18-46(45,48)8/h10,14,22-41,49-58H,9,11-13,15-21H2,1-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,44+,45-,46+,47?,48?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCURZIYXTEHQ-OPWJELMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3C=CC56[C@]4(C[C@@H](C7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clinoposaponin XI | |
CAS RN |
159122-01-7 |
Source
|
Record name | Clinoposaponin XI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159122017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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